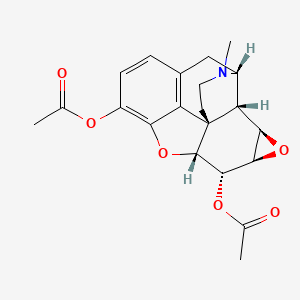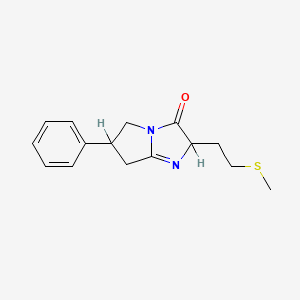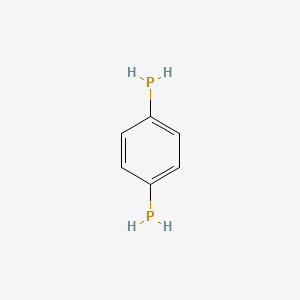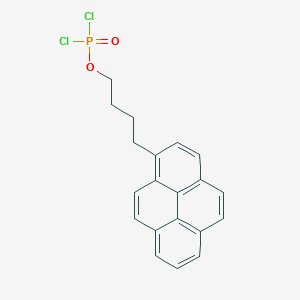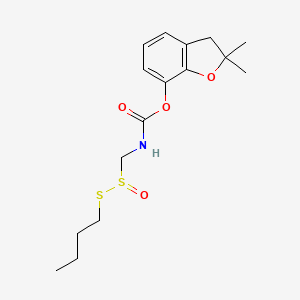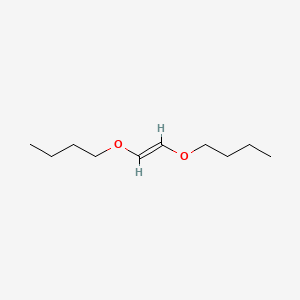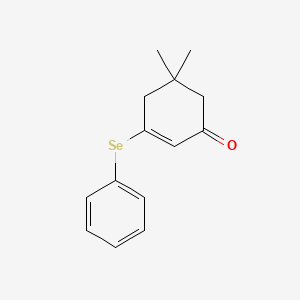
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one is an organic compound characterized by the presence of a phenylselanyl group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield the corresponding olefin.
Reduction: The compound can be reduced to remove the phenylselanyl group, resulting in the formation of 5,5-dimethylcyclohex-2-en-1-one.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent olefin.
Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.
Substitution: Formation of various substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one involves the interaction of the phenylselanyl group with various molecular targets. The phenylselanyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways, including those involved in oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-phenylcyclohex-2-en-1-one
- 5,5-Dimethyl-3-(p-phenylphenyl)-cyclohex-2-en-1-one
Uniqueness
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may contain other functional groups, such as phenylamino or phenyl groups, which have different chemical and biological properties.
Propriétés
Numéro CAS |
78998-88-6 |
|---|---|
Formule moléculaire |
C14H16OSe |
Poids moléculaire |
279.25 g/mol |
Nom IUPAC |
5,5-dimethyl-3-phenylselanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16OSe/c1-14(2)9-11(15)8-13(10-14)16-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
Clé InChI |
JQFPUIXXZZHSJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=O)C1)[Se]C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


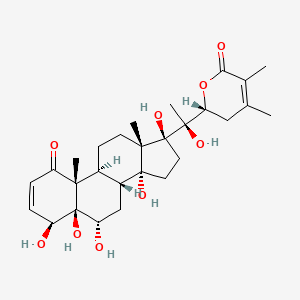
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

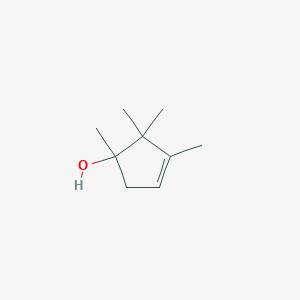
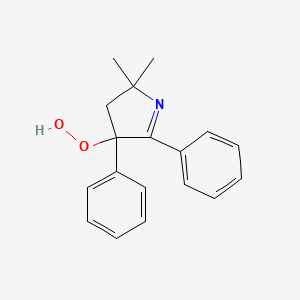
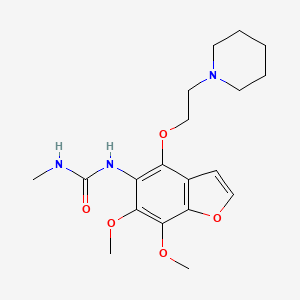
acetate](/img/structure/B14450130.png)
![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
